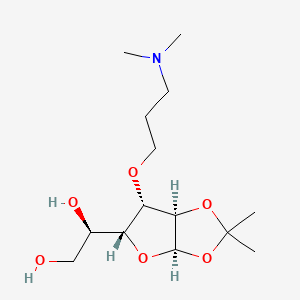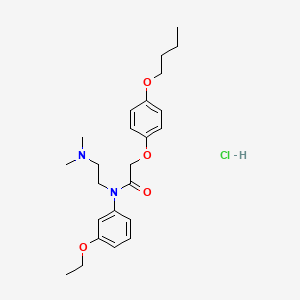
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity Studies : Research has explored the metabolism of various chloroacetamide herbicides, including their carcinogenic potential in rats and the role of complex metabolic activation pathways leading to DNA-reactive products. Human and rat liver microsomes have been studied for their role in metabolizing these compounds, revealing differences in metabolic rates and pathways between species (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism and Mode of Action Studies : Radiosynthesis methods have been developed for chloroacetamide herbicides and related compounds, facilitating studies on their metabolism and mode of action. This includes methods like reductive dehalogenation with tritium gas for generating high specific activity compounds (Latli & Casida, 1995).
Synthesis and Evaluation for Medical Applications : A series of N-(4-amino-2-butynyl)acetamides, structurally similar to the compound , were synthesized and evaluated for their inhibitory activity on detrusor contraction, indicating potential medical applications (Take et al., 1992).
Biodegradation and Environmental Impact Assessment : Studies have been conducted on the biodegradation of chloroacetamide herbicides, including the role of the cytochrome P450 system in this process. These studies are crucial for understanding the environmental impact and degradation pathways of these herbicides (Wang et al., 2015).
Synthesis and Characterization of Derivatives : Research on the synthesis and characterization of various derivatives of chloroacetamide compounds has been conducted, providing insights into their potential applications and properties (Olszewska, Tarasiuk, & Pikus, 2009).
Detection and Analysis in Agricultural Settings : Methods have been developed for detecting residues of acetamide herbicides in crops, which is essential for ensuring food safety and understanding the environmental persistence of these compounds (Nortrup, 1997).
Investigation of Anticancer, Anti-Inflammatory, and Analgesic Properties : Some acetamide derivatives have been synthesized and investigated for their potential anticancer, anti-inflammatory, and analgesic activities, highlighting the diverse potential applications of these compounds in medical research (Rani et al., 2014).
Propiedades
Número CAS |
27468-68-4 |
|---|---|
Nombre del producto |
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride |
Fórmula molecular |
C24H35ClN2O4 |
Peso molecular |
451 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-ethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C24H34N2O4.ClH/c1-5-7-17-29-21-11-13-22(14-12-21)30-19-24(27)26(16-15-25(3)4)20-9-8-10-23(18-20)28-6-2;/h8-14,18H,5-7,15-17,19H2,1-4H3;1H |
Clave InChI |
HRNKLYSRKFRIQO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



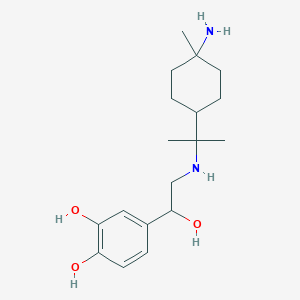
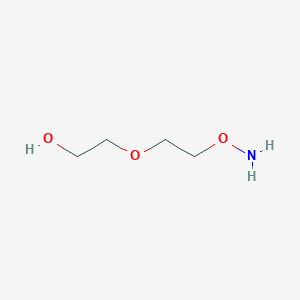

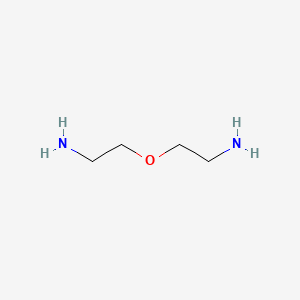
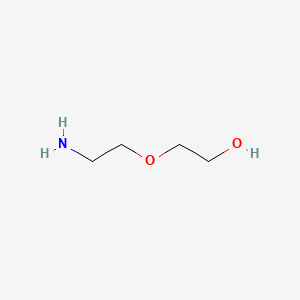
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

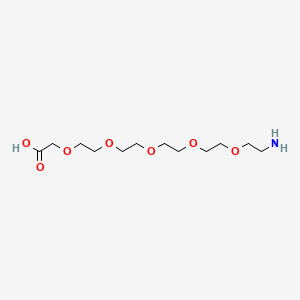

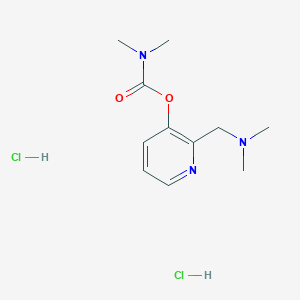
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
